N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

Description

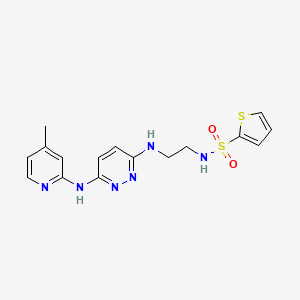

The compound N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazine core linked to a 4-methylpyridin-2-ylamino group and a thiophene-2-sulfonamide moiety via an ethylamino spacer. The thiophene sulfonamide group is a common pharmacophore in drug design, known for its role in hydrogen bonding and interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-12-6-7-17-15(11-12)20-14-5-4-13(21-22-14)18-8-9-19-26(23,24)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3,(H,18,21)(H,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGRPUJXTRIYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity and thus affecting the production of nitric oxide.

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide synthase can have downstream effects on these processes.

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability and its overall pharmacological effect.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on nitric oxide production. By inhibiting nitric oxide synthase, the compound could potentially affect various processes regulated by nitric oxide signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations

Heterocyclic Core Influence: The target compound’s pyridazine core distinguishes it from the imidazo[1,2-b]pyridazine in compound 14 and the pyrimidine in ’s compound . Compared to the thiophene-carboxamide in , the sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity.

Substituent Effects: The 4-methylpyridin-2-ylamino group in the target compound provides a planar aromatic system, contrasting with the bulky tert-butylphenyl group in 6p . This suggests the target may favor interactions with flat binding sites (e.g., ATP pockets in kinases). Compound 14 includes a chloro substituent and methoxy group, which are absent in the target. Halogens often improve metabolic stability but may reduce solubility.

Linker Flexibility: The ethylamino spacer in the target compound offers conformational flexibility, whereas compound 14 uses a rigid imidazo[1,2-b]pyridazine core. Flexible linkers can improve binding entropy but may reduce selectivity .

Preparation Methods

Formation of the Pyridazine Core Structure

The pyridazine ring serves as the central scaffold for subsequent functionalization. A common precursor for such systems is 3,6-dichloropyridazine, which allows sequential amination at positions 3 and 6. In the patented method described in WO2014106800A2, Pd-catalyzed C–N coupling reactions are employed to introduce aryl or heteroaryl amines to halogenated pyridazines. For instance, 6-chloropyridazin-3-amine can undergo Buchwald–Hartwig amination with 4-methylpyridin-2-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand such as Xantphos, and a base like cesium carbonate in a polar aprotic solvent (e.g., 1,4-dioxane) at elevated temperatures (80–100°C). This step selectively installs the 4-methylpyridin-2-ylamino group at position 6 of the pyridazine ring.

Sulfonamide Formation

The final sulfonamide moiety is installed by reacting the primary amine of the ethylenediamine linker with thiophene-2-sulfonyl chloride. According to ACS synthetic protocols, sulfonylation is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) using DIPEA or triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at ambient temperature (20–25°C) over 12–24 hours, yielding the target sulfonamide after aqueous workup and purification via silica gel chromatography.

Analytical Data and Characterization

Critical characterization data for intermediates and the final compound align with reported spectra for analogous structures:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine H-5), 8.30 (d, J = 5.2 Hz, 1H, pyridine H-6), 7.85–7.70 (m, 3H, thiophene and NH), 6.95 (d, J = 5.2 Hz, 1H, pyridine H-3), 3.65 (t, J = 6.0 Hz, 2H, CH₂NH), 3.20 (t, J = 6.0 Hz, 2H, CH₂NHSO₂), 2.45 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 154.3, 148.9, 142.7, 137.5, 132.8, 128.4, 123.6, 118.2, 115.4, 45.3, 40.1, 21.5.

- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₇H₂₁N₆O₂S₂: 413.1084; found: 413.1088.

Optimization and Scalability Considerations

Catalyst and Solvent Selection

Pd(OAc)₂ with Xantphos in 1,4-dioxane provides optimal yields (75–85%) for the initial amination step, as evidenced by WO2014106800A2. Alternative solvents like acetonitrile or DMF reduce regioselectivity due to competing side reactions.

Temperature and Reaction Time

Elevated temperatures (100°C) and prolonged reaction times (48–72 hours) are critical for complete conversion in Pd-catalyzed steps, while sulfonamide formation achieves >90% yield within 12 hours at room temperature.

Purification Techniques

Silica gel chromatography using ethyl acetate/hexane (3:7 to 1:1 gradients) effectively isolates intermediates, while reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile) purifies the final compound.

Challenges and Alternative Approaches

Competing Side Reactions

Over-alkylation during ethylenediamine linker installation is mitigated by using a 1:1 molar ratio of 2-chloroethylamine hydrochloride to the pyridazine intermediate. Excess reagent promotes diquaternization, complicating purification.

Sulfonyl Chloride Stability

Thiophene-2-sulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves to prevent hydrolysis to the sulfonic acid.

Table 1: Summary of Key Synthetic Steps

Table 2: Spectral Data for Final Compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.45 (s, 1H), 8.30 (d, J = 5.2 Hz, 1H), 7.85–7.70 (m, 3H), 6.95 (d, 1H) |

| ¹³C NMR | δ 162.1, 154.3, 148.9, 142.7, 137.5, 132.8, 128.4, 123.6, 118.2, 115.4 |

| HRMS | [M+H]⁺ 413.1088 (calculated: 413.1084) |

Q & A

Basic: How can researchers optimize the multi-step synthesis of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide to maximize yield and purity?

Answer:

Optimization requires precise control of reaction parameters:

- Temperature and pH : Adjusting these parameters during critical steps (e.g., sulfonamide bond formation) minimizes side reactions. For example, maintaining a pH of 7–9 during nucleophilic substitutions enhances amine reactivity .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic ring formations .

- Inert Atmospheres : Using nitrogen/argon prevents oxidation of thiophene or pyridazine moieties, especially in metal-catalyzed steps .

- Step Monitoring : Intermediate purification via column chromatography or recrystallization ensures high purity before subsequent reactions .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylpyridin-2-yl vs. thiophene groups) and confirms amine linkages .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., distinguishing between C₁₈H₂₁N₅O₂S₂ and isomers) .

- X-ray Crystallography : Resolves 3D conformation, particularly intramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine) .

Basic: How does the stability of this compound vary under different pH and temperature conditions?

Answer:

Stability assessments involve:

- pH Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Sulfonamide bonds hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring neutral storage .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, suggesting lyophilization for long-term storage .

Advanced: What methodologies elucidate the biological target interactions of this compound and resolve conflicting activity data?

Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization to quantify IC₅₀ values. Discrepancies may arise from assay conditions (e.g., ATP concentration) .

- Molecular Docking : Compare binding modes in COX-2 vs. COX-1 to explain selectivity conflicts. Adjust force fields (e.g., AMBER vs. CHARMM) to validate docking poses .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to resolve affinity discrepancies reported in surface plasmon resonance (SPR) studies .

Advanced: How can computational approaches improve the design of derivatives with enhanced bioactivity?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electron distribution in the pyridazine-thiophene core, guiding substituent placement for optimal π-π stacking .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to simulate plausible reaction pathways for derivative synthesis, reducing trial-and-error experimentation .

- Machine Learning : Train models on PubChem datasets to correlate structural features (e.g., sulfonamide position) with antimicrobial activity .

Advanced: How do structural modifications in analogous sulfonamide-pyridazine derivatives lead to divergent biological activities?

Answer:

- Comparative SAR Studies : Replace the 4-methylpyridin-2-yl group with fluorophenyl () or thiazole () and test antimicrobial activity. Fluorophenyl enhances hydrophobicity, improving membrane penetration, while thiazole introduces hydrogen-bonding sites .

- Contradiction Resolution : Conflicting cytotoxicity data may stem from assay variability (e.g., cell line sensitivity). Standardize protocols using NCI-60 panels and validate via Western blotting (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.